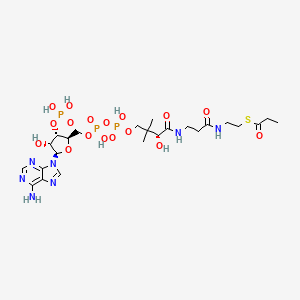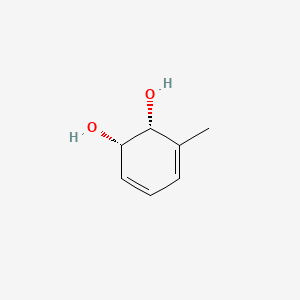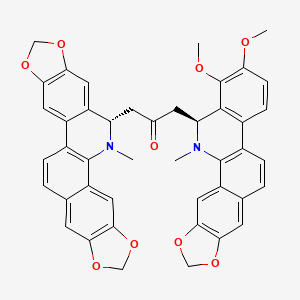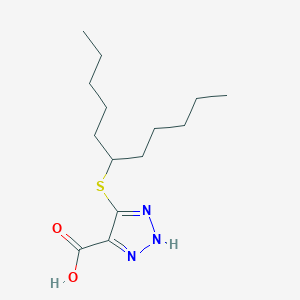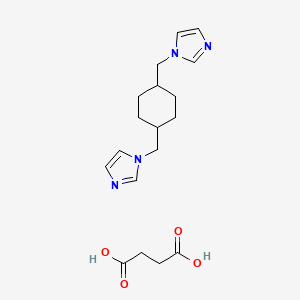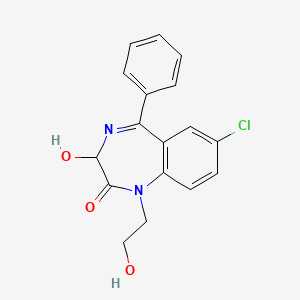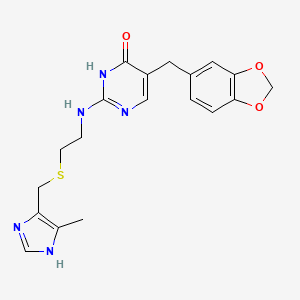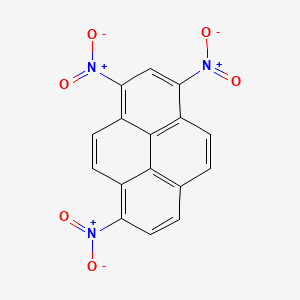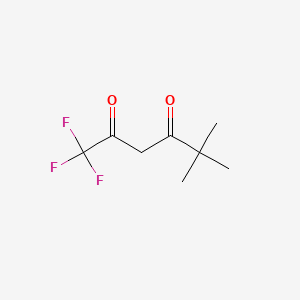
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione
説明
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione, also known as (Z)-6,6,6-trifluoro-5-hydroxy-2,2-dimethylhex-4-en-3-one, is a β-diketone that exhibits significant scientific interest due to its unique chemical properties, including intramolecular hydrogen bonding and its impact on molecular structure and reactivity (Vakili et al., 2012).
Synthesis Analysis
Although specific synthesis routes for 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione are not directly addressed in the provided studies, β-diketones like it are typically synthesized through controlled reactions involving fluorinated precursors, with an emphasis on maintaining the trifluoro and dimethyl groups for desired structural and electronic properties.
Molecular Structure Analysis
The molecular structure and conformation of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione have been extensively studied. The molecule predominantly exists in the enol form, showcasing a stable chelated enol structure facilitated by intramolecular hydrogen bonding. This bonding is weaker than that in 5,5-dimethyl-2,4-hexanedione but stronger than in 1,1,1-trifluoro-2,4-pentanedione, illustrating the delicate balance of electronic effects and steric hindrance in this molecule (Vakili et al., 2012).
Chemical Reactions and Properties
Reactions involving 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione and amines demonstrate the compound's reactivity towards nucleophilic addition, forming various adducts. Such reactivity is crucial for understanding its potential as a building block in organic synthesis and its interactions with biological molecules (Shin-ya & Ishikawa, 1977).
Physical Properties Analysis
The studies focused on intramolecular hydrogen bonding and conformational analysis indirectly contribute to understanding the physical properties of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione. These properties are influenced by the molecule's unique structure, including its enol form stability and hydrogen bond strength, which affect solubility, boiling and melting points, and other physical characteristics.
Chemical Properties Analysis
The chemical properties of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione, such as its acidity, reactivity towards nucleophiles, and propensity to form stable chelated enol forms, are deeply influenced by its structural attributes. The presence of the trifluoro and dimethyl groups significantly impacts its electronic properties, making it a subject of interest for studies on intramolecular hydrogen bonding and its effects on reactivity and stability (Vakili et al., 2012).
科学的研究の応用
Synthesis of NNO Ketoimines Bearing Trifluoromethyl Substituents
- Summary of the Application : 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (TFDMHD) can be used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents .
- Methods of Application : This is achieved via a Schiff base condensation . The specific experimental procedures and technical details would depend on the exact reaction conditions and the specific ketoimines being synthesized.
- Results or Outcomes : The result of this application is the successful synthesis of NNO ketoimines with trifluoromethyl substituents . Quantitative data or statistical analyses would depend on the specific reaction conditions and yield of the synthesis.
Synthesis of Octahedral Werner-type Cobalt (II) Complexes
- Summary of the Application : TFDMHD can be used in the synthesis of octahedral Werner-type cobalt (II) complexes .
- Methods of Application : The specific experimental procedures and technical details would depend on the exact reaction conditions and the specific cobalt (II) complexes being synthesized .
- Results or Outcomes : The result of this application is the successful synthesis of octahedral Werner-type cobalt (II) complexes . Quantitative data or statistical analyses would depend on the specific reaction conditions and yield of the synthesis.
将来の方向性
特性
IUPAC Name |
1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-7(2,3)5(12)4-6(13)8(9,10)11/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPKYBMUQDZTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066827 | |
| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione | |
CAS RN |
22767-90-4 | |
| Record name | 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22767-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivaloyltrifluoroacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022767904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



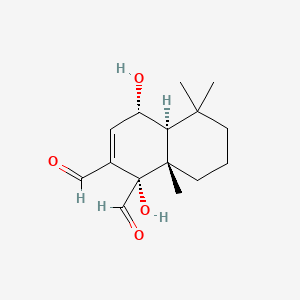
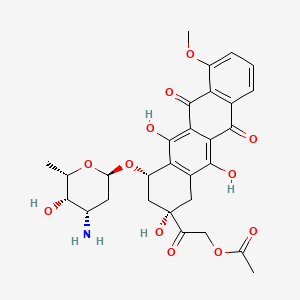
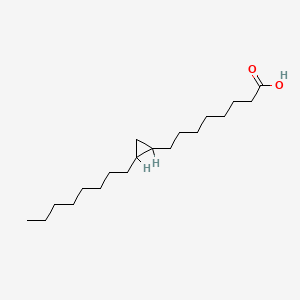
![2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride](/img/structure/B1206802.png)
